2-(benzo[d]thiazol-2-ylthio)-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)acetamide
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Overview
Description
The compound “2-(benzo[d]thiazol-2-ylthio)-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)acetamide” is a derivative of benzo[d]thiazol . It has been synthesized and evaluated for its biological properties .
Synthesis Analysis
The synthesis of this compound involves several steps, including the creation of 3-(2-(benzo[d]thiazol-2-ylthio)acetamido)benzoic acid derivatives . The synthesized compounds were characterized using spectral studies .Molecular Structure Analysis
The molecular structure of this compound has been analyzed using various spectroscopic techniques, including NMR (1H and 13C), high-resolution mass spectrometry, and FT-IR .Chemical Reactions Analysis
The compound has been evaluated for its reactivity. It has been found to exhibit good PTP1B inhibitory activity .Physical and Chemical Properties Analysis
The compound has been characterized using various spectroscopic techniques, which have provided information about its physical and chemical properties .Scientific Research Applications
Heterocyclic Synthesis
This compound serves as a precursor in the synthesis of various heterocycles. The reactivity of related thioureido-acetamides has been explored for generating heterocyclic compounds through cascade reactions. These reactions are noteworthy for their atom economy and the synthesis of important heterocycles like 2-iminothiazoles, thioparabanic acids, and imidazo[1,2-c]pyrimidines. The synthesized heterocycles are significant for their potential applications in medicinal chemistry and material sciences (Schmeyers & Kaupp, 2002).
Antimicrobial Activity
Derivatives of the compound have been synthesized and tested for their antimicrobial properties. For instance, compounds synthesized from a similar core structure demonstrated significant antibacterial activity. This highlights the potential use of such compounds in developing new antibacterial agents (Ramalingam, Ramesh, & Sreenivasulu, 2019).
Antitumor Activity
Research has also been conducted on derivatives for their potential antitumor activities. Compounds incorporating the benzo[d]thiazol moiety have been synthesized and evaluated against various cancer cell lines, demonstrating promising broad-spectrum antitumor activity. This opens avenues for further development of anticancer therapeutics based on modifications of this compound (Al-Suwaidan et al., 2016).
Antibacterial Evaluation
Novel derivatives have also been synthesized and evaluated for their antibacterial efficacy. The synthesized compounds showed a broad spectrum of antibacterial activity, underscoring the potential of such compounds in addressing antibiotic resistance challenges (Rezki, 2016).
Mechanism of Action
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(3-methyl-4-oxophthalazin-1-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2S2/c1-23-18(25)13-7-3-2-6-12(13)15(22-23)10-20-17(24)11-26-19-21-14-8-4-5-9-16(14)27-19/h2-9H,10-11H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLYOAAOVSNUMRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)CNC(=O)CSC3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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